molecular formula C10H10N2O2 B13271803 Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate

Cat. No.: B13271803
M. Wt: 190.20 g/mol
InChI Key: JWUGNFJOXUJBCO-UHFFFAOYSA-N
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Description

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate is a pyridine-based derivative featuring a methyl ester group at the 4-position and a propargylamino (prop-2-yn-1-ylamino) substituent at the 2-position. The propargyl group introduces an alkyne moiety, which is highly reactive in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable in medicinal chemistry and materials science for modular synthesis .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(prop-2-ynylamino)pyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-3-5-11-9-7-8(4-6-12-9)10(13)14-2/h1,4,6-7H,5H2,2H3,(H,11,12)

InChI Key

JWUGNFJOXUJBCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate typically involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS can then interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Key analogs include methyl 2-[(tert-butoxycarbonylamino)methyl]pyridine-4-carboxylate (CAS 1250443-80-1), which replaces the propargylamino group with a tert-butoxycarbonyl (Boc)-protected aminomethyl group . This substitution alters reactivity and stability:

  • Propargylamino Group: Enhances reactivity for click chemistry but may reduce stability due to alkyne sensitivity to oxidation.
  • Boc-Protected Aminomethyl Group: Provides steric bulk and amine protection, improving stability during synthetic workflows but limiting immediate reactivity.
Table 1: Substituent Comparison
Compound Substituent at Pyridine 2-Position Molecular Weight (g/mol) Key Reactivity
Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate Propargylamino ~206.23 Click chemistry, nucleophilic alkyne
Methyl 2-[(tert-butoxycarbonylamino)methyl]pyridine-4-carboxylate Boc-protected aminomethyl ~294.34 Deprotection required for amine reactivity

Crystallographic and Structural Insights

Crystal structures of such compounds are often resolved using SHELXL or SHELXT, software packages renowned for small-molecule refinement . For example:

  • Propargylamino groups may engage in weaker hydrogen bonds compared to the Boc group, affecting crystal packing.
  • The Boc group’s bulkiness could lead to looser packing and lower melting points.

Research Findings and Limitations

  • Structural Characterization : SHELX programs are critical for resolving subtle differences in bond lengths and angles between analogs .
  • Data Gaps : Direct comparative studies (e.g., solubility, bioactivity) are absent in the provided evidence; inferences are based on chemical principles and substituent behavior.

Biological Activity

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate (CAS Number: 1696054-84-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.

Molecular Formula: C10_{10}H10_{10}N2_2O2_2
Molecular Weight: 190.20 g/mol
CAS Number: 1696054-84-8

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against several bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<50
Escherichia coli<100
Pseudomonas aeruginosa<150
Enterococcus faecalis<125

The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating strong inhibition at low concentrations .

Antifungal Activity

In addition to its antibacterial properties, methyl 2-[(prop-2-yn-1-yloxy)amino]pyridine derivatives have shown promise in antifungal applications. A comparative study revealed that these compounds can inhibit the growth of various fungal pathogens.

Table 2: Antifungal Activity of Related Compounds

Fungal StrainMIC (µg/mL)
Candida albicans<50
Aspergillus niger<100

These findings suggest that structural modifications in pyridine derivatives can enhance their antifungal efficacy .

Anticancer Activity

The anticancer potential of methyl 2-[(prop-2-yn-1-yloxy)amino]pyridine derivatives has been investigated in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of methyl 2-[(prop-2-yn-1-yloxy)amino]pyridine on various cancer cell lines:

Cell LineIC50_{50} (µM)Growth Inhibition (%)
HeLa (cervical cancer)12.565
MCF7 (breast cancer)15.058
A549 (lung cancer)10.070

The results indicated a significant reduction in cell viability, particularly against HeLa and A549 cells, suggesting that this compound may serve as a lead structure for further development of anticancer agents .

The biological activity of methyl 2-[(prop-2-yn-1-yloxy)amino]pyridine is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Induction of Apoptosis in Cancer Cells: It appears to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Modulation of Signal Transduction: The compound may interfere with signaling pathways that promote proliferation and survival in cancer cells .

Q & A

What synthetic routes are available for Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus
A common approach involves introducing the propargylamine group to a pyridine-carboxylate scaffold. For example, analogous compounds (e.g., methyl 2-(aminomethyl)pyridine-4-carboxylate) are synthesized via reductive amination of a nitrile intermediate (e.g., 2-cyano-4-pyridinecarboxylate) using hydrogenation or catalytic methods . Propargylamine incorporation may utilize nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC) under inert atmospheres. Optimization includes solvent selection (e.g., DMF, dichloromethane), temperature control (0–25°C), and purification via silica gel chromatography or recrystallization .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Focus
1H/13C NMR confirms structural integrity by identifying peaks for the propargyl group (δ ~2.5 ppm for ≡C-H, δ ~70–90 ppm for sp-hybridized carbons) and pyridine ring protons (δ ~7–9 ppm) . HPLC with UV detection (λ ~250–300 nm) assesses purity (>98%), while mass spectrometry (ESI-MS or HRMS) verifies molecular weight . IR spectroscopy detects carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .

How can SHELX software be applied to resolve crystal structures of derivatives of this compound?

Advanced Research Focus
SHELXT automates space-group determination from single-crystal X-ray data, leveraging the Laue group and elemental composition inputs . For refinement, SHELXL handles anisotropic displacement parameters and hydrogen-bonding networks. Challenges include resolving disorder in the propargyl group; iterative refinement cycles with restraints on bond lengths/angles improve accuracy . High-resolution data (>1.0 Å) and twin-law corrections (via SHELXE) are critical for complex polymorphs .

What strategies improve synthetic yield and purity in multi-step reactions involving this compound?

Advanced Research Focus
Yield optimization requires stepwise monitoring (TLC, LC-MS) and protecting-group strategies. For example, tert-butoxycarbonyl (Boc) protection of the amine prevents side reactions during carboxylate esterification . Catalytic systems (e.g., Pd/C for hydrogenation) enhance selectivity, while scavengers (e.g., polymer-bound reagents) remove excess reagents . Purity is maximized via orthogonal purification (e.g., sequential column chromatography and recrystallization) .

What safety protocols are essential when handling propargylamine-containing compounds like this one?

Basic Research Focus
Propargylamines are irritants (H315, H319) and may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and eye protection. Storage at 2–8°C under nitrogen minimizes degradation . Emergency protocols include rinsing exposed skin with water (P305+P351+P338) and avoiding ignition sources due to potential alkyne reactivity .

How can computational and experimental methods resolve structural isomers or polymorphs?

Advanced Research Focus
Density Functional Theory (DFT) predicts stable conformers by comparing energy minima of rotamers (e.g., propargyl group orientation) . Experimentally, variable-temperature XRD and DSC identify polymorphic transitions. SHELXL refines disorder models, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯O bonds) influencing packing .

What functionalization strategies enable derivatization of this compound for biological studies?

Advanced Research Focus
The carboxylate ester can be hydrolyzed to a carboxylic acid for coupling reactions (e.g., EDC/HOBt-mediated amidation) . The propargyl group allows click chemistry (CuAAC with azides) to append fluorophores or biotin tags . For medicinal chemistry, late-stage diversification via Suzuki-Miyaura cross-coupling on halogenated pyridine intermediates is effective .

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